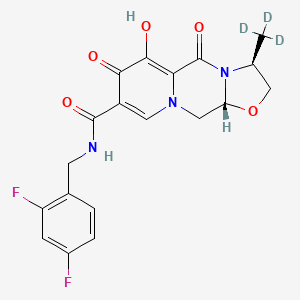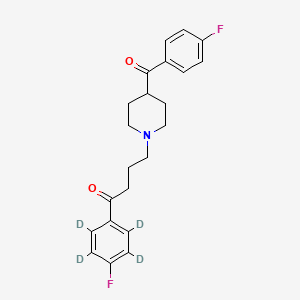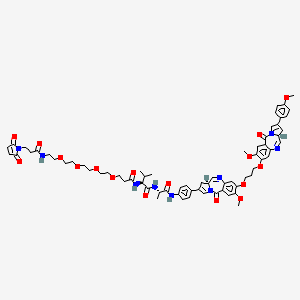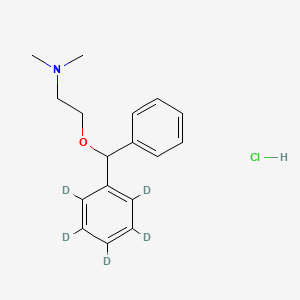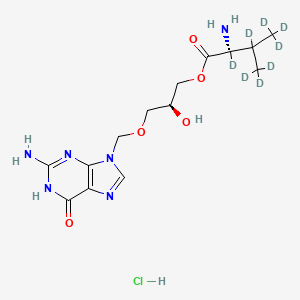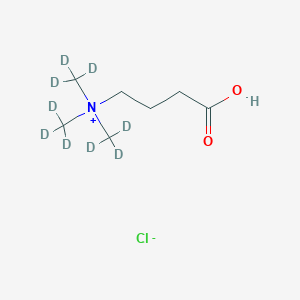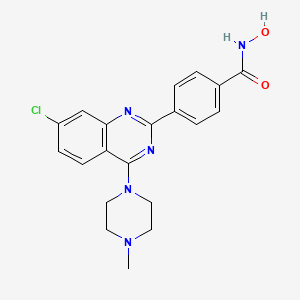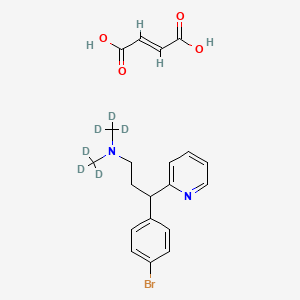
Brompheniramine-d6 (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine maleate, a first-generation antihistamine. It is commonly used to treat symptoms associated with allergies, such as runny nose, sneezing, and itchy eyes. The deuterated form, Brompheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of brompheniramine due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Brompheniramine-d6 (maleate) involves the incorporation of deuterium atoms into the brompheniramine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The maleate salt is then formed by reacting the deuterated brompheniramine with maleic acid.
Industrial Production Methods: Industrial production of Brompheniramine-d6 (maleate) typically involves large-scale catalytic hydrogen-deuterium exchange reactions under controlled conditions. The process ensures high purity and yield of the deuterated compound. The final product is then crystallized and purified to obtain the desired pharmaceutical grade.
Types of Reactions:
Oxidation: Brompheniramine-d6 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Brompheniramine-d6 can participate in nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of brompheniramine-d6.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Brompheniramine-d6 (maleate) is widely used in scientific research for various applications:
Pharmacokinetics: The deuterated form allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Development: It is used to study the pharmacological effects and potential drug interactions of brompheniramine.
Biological Studies: Researchers use Brompheniramine-d6 to investigate the compound’s effects on histamine receptors and related pathways.
Industrial Applications: The compound is used in the development of new antihistamine formulations and in quality control processes.
Wirkmechanismus
Brompheniramine-d6 (maleate) exerts its effects by acting as an antagonist of the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms such as itching, sneezing, and runny nose. The compound also has moderate antimuscarinic actions, which contribute to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Chlorpheniramine: Another first-generation antihistamine with similar uses and effects.
Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine, known for its higher potency.
Triprolidine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness: Brompheniramine-d6 (maleate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s metabolism and distribution compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C20H23BrN2O4 |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |
InChI-Schlüssel |
SRGKFVAASLQVBO-FEYLKBJGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)
